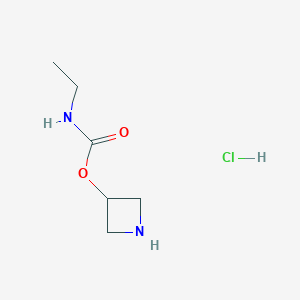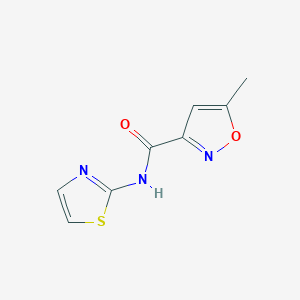![molecular formula C7H8O5 B2725212 (3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid CAS No. 2309431-47-6](/img/structure/B2725212.png)
(3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H8O5 and its molecular weight is 172.136. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemistry and Plant Biology
In biochemistry and plant biology, the study by Baertschi et al. (1988) explores the absolute configuration of cis-12-oxophytodienoic acid in flaxseed, highlighting its biosynthesis from linolenic acid. This research provides insights into the structural aspects of cyclopentenone formation, which is critical for understanding plant defense mechanisms and signaling pathways (Baertschi, Ingram, Harris, & Brash, 1988).
Catalysis and Material Science
In the field of catalysis and material science, the work by Wang et al. (2016) discusses the synthesis and improved catalytic activity of d(10) coordination polymers. These polymers, designed using tetracarboxylic acid ligands, show enhanced catalytic properties for the synthesis of tetrahydropyrimidine derivatives, demonstrating the compound's role in developing new catalytic materials (Wang, Huang, Han, Shao, Hou, & Fan, 2016).
Antibacterial Activity
Al-Sinjilawi et al. (2014) explored the synthesis and antibacterial activity of novel 4-oxopyrido[2,3-a]phenothiazines, which include derivatives of the cyclopentadiol carboxylic acid structure. These compounds showed promising activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of cyclopentadiol carboxylic acid derivatives in developing new antibacterial agents (Al-Sinjilawi, El-Abadelah, Mubarak, Al-Aboudi, Abadleh, Mahasneh, & Ahmad, 2014).
Fluorescence and Imaging
The research by Fu et al. (2015) on the synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives reveals their potential in fluorescence and imaging. These derivatives exhibit significant antiproliferative activity and fluorescence properties, suggesting their application as effective fluorescence probes for biological imaging and potential antitumor agents (Fu, Wang, Chen, Wu, Li, Shen, & Qin, 2015).
Organic Synthesis and Drug Design
In the context of organic synthesis and drug design, Ferrini et al. (2015) discuss the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates. This method offers a new route to triazole-based scaffolds, which are crucial for the development of peptidomimetics and biologically active compounds. The synthesis avoids the Dimroth rearrangement, enabling the preparation of triazole amino acids for drug design applications (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
properties
IUPAC Name |
(3aS,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-6(9)3-1-4-5(2-3)12-7(10)11-4/h3-5H,1-2H2,(H,8,9)/t3?,4-,5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHDKKIHXZESFA-NVGWPGHNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1OC(=O)O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CC1C(=O)O)OC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2725131.png)


![{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2725136.png)
![N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2725137.png)

![6-methyl-2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725140.png)
![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate](/img/structure/B2725141.png)
![5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2725143.png)

![3-chloro-2,2-dimethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2725145.png)
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)
